molecular formula C24H27N3O5 B10984882 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

Cat. No.: B10984882
M. Wt: 437.5 g/mol
InChI Key: OGQXFIGRBKZLBS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is a complex organic compound that features a combination of methoxyphenyl, piperazine, and pyrrolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-methoxybenzoyl chloride and 4-(3-methoxybenzoyl)piperazine. These intermediates are then reacted with pyrrolidin-2-one under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield 3-methoxybenzoic acid derivatives, while reduction of the carbonyl groups may produce corresponding alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one: Unique due to its combination of methoxyphenyl, piperazine, and pyrrolidinone groups.

    1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.

    1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-amine: Similar structure but with an amine group instead of a carbonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

4-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H27N3O5/c1-31-20-7-3-5-17(13-20)23(29)25-9-11-26(12-10-25)24(30)18-14-22(28)27(16-18)19-6-4-8-21(15-19)32-2/h3-8,13,15,18H,9-12,14,16H2,1-2H3

InChI Key

OGQXFIGRBKZLBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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